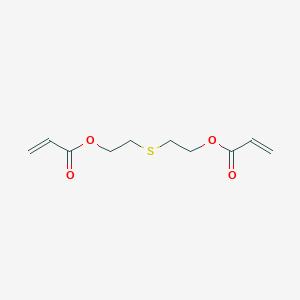![molecular formula C33H30FNO4 B016980 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide CAS No. 1020719-44-1](/img/structure/B16980.png)
2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide
Description
The compound is a structurally complex molecule that involves a combination of several functional groups, including a fluorophenyl group, a benzyloxyphenyl group, and a pentanoic acid moiety. The presence of these groups suggests potential for diverse chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of complex molecules such as this often involves multi-step reactions, starting from simpler precursors. A common approach for amide formation, which might be relevant for synthesizing this compound, involves the use of effective catalysts for the dehydrative amide condensation between carboxylic acids and amines (Maki, Ishihara, & Yamamoto, 2006).
Molecular Structure Analysis
The molecular structure of compounds can be elucidated through crystallographic studies and theoretical calculations. For instance, the crystal structure study provides insights into the arrangement of molecules and the role of hydrogen bonds in stabilizing the structure (Yeong et al., 2018).
Chemical Reactions and Properties
Chemical properties are significantly influenced by the functional groups present in the molecule. For example, the fluorine atom can impact the reactivity and electronic properties of the compound, facilitating specific chemical reactions such as selective fluorination or influencing the compound's reactivity towards nucleophiles and electrophiles (Bykova et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are influenced by the molecular structure. The presence of fluorine and the compound's molecular geometry can significantly affect its polarity and, consequently, its solubility in various solvents. Studies on similar compounds can offer insights into these properties through experimental data and theoretical models.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are determined by the functional groups. The amide linkage, fluorophenyl group, and benzyloxyphenyl group contribute to the compound's unique chemical behavior, potentially involving interactions with biological molecules or participation in catalytic cycles (Huang et al., 2021).
Scientific Research Applications
Novel Synthetic Pathways and Biological Activity
This compound has been involved in the development of new synthetic methodologies for producing heterocyclic compounds, which are crucial in the discovery of new drugs. Sagyam et al. (2009) describe a method where this compound is used in the synthesis of pyrrolo[1,2-b]pyridazine derivatives, showcasing its role in facilitating novel chemical reactions that could lead to the development of new therapeutic agents. The study emphasizes the compound's utility in organic synthesis, particularly in creating structures that could possess significant biological activities (Sagyam et al., 2009).
Antimicrobial Agents Development
In the quest for new antimicrobial agents, derivatives of complex molecules like 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide, have been explored for their potential applications. Desai et al. (2007) highlight the synthesis and characterization of new quinazolines as potential antimicrobial agents, where derivatives of similar complex compounds were assessed for their antibacterial and antifungal activities. Although not directly related to the compound , this research indicates the broader relevance of structurally complex molecules in developing new antimicrobial solutions (Desai et al., 2007).
Role in Molecular Biology and Chemical Synthesis
Further extending its applications, the compound's derivatives have been utilized in the synthesis of molecules that inhibit specific proteins involved in disease processes. For example, studies on Hsp90 inhibitors involve compounds with similar structural complexity, which could lead to new cancer therapies by targeting molecular chaperones that play a role in cancer cell growth and survival (Wang Xiao-long, 2011).
properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30FNO4/c1-22(2)31(36)30(29(24-11-7-4-8-12-24)32(37)25-13-15-26(34)16-14-25)33(38)35-27-17-19-28(20-18-27)39-21-23-9-5-3-6-10-23/h3-20,22,29-30H,21H2,1-2H3,(H,35,38)/i4D,7D,8D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGGAQUHBXLZMT-SCUSKTIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(C(=O)C(C)C)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443285 | |
| Record name | N-[4-(Benzyloxy)phenyl]-2-[2-(4-fluorophenyl)-2-oxo-1-(~2~H_5_)phenylethyl]-4-methyl-3-oxopentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide | |
CAS RN |
1020719-44-1 | |
| Record name | 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-β-(phenyl-2,3,4,5,6-d5)-N-[4-(phenylmethoxy)phenyl]benzenebutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Benzyloxy)phenyl]-2-[2-(4-fluorophenyl)-2-oxo-1-(~2~H_5_)phenylethyl]-4-methyl-3-oxopentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




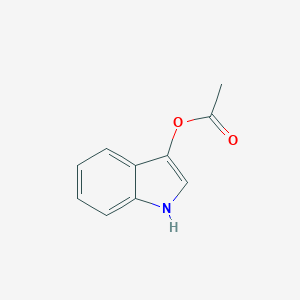
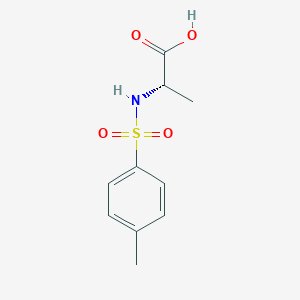

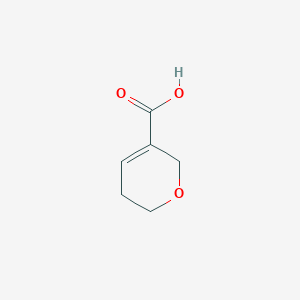
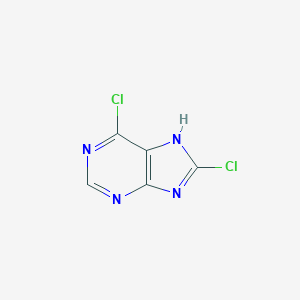
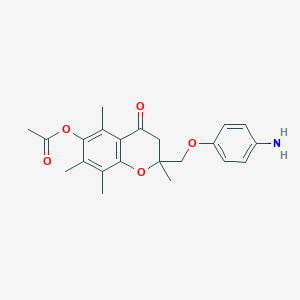
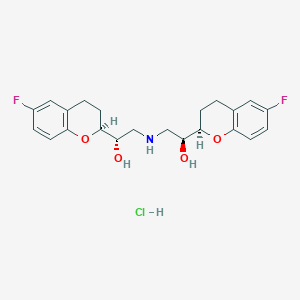
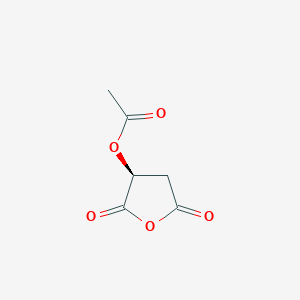
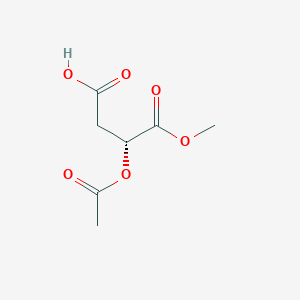
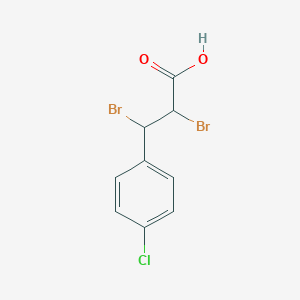
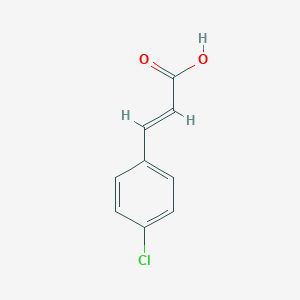
![2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B16929.png)
